Methyl 4-formyl-2-methoxybenzoate

Lipophilicity Drug Design Physicochemical Properties

Sourcing a single building block that supports true stepwise, orthogonal derivatization can bottleneck complex API synthesis. Methyl 4-formyl-2-methoxybenzoate solves this with its aldehyde and methyl ester handles in an ortho-methoxy-activated ring, enabling controlled sequential reactions without cross-reactivity. • Ortho-methoxy group electronically tunes both reactive centers for distinct chemo-selectivity. • Proven utility in constructing thiazolidinone cores with in vitro anticancer activity (HepG2, MCF-7, HeLa). • Favorable LogP (1.29) and low TPSA (52.6 Ų) support cell-permeable probe design.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 55204-14-3
Cat. No. B1369907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-formyl-2-methoxybenzoate
CAS55204-14-3
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)C(=O)OC
InChIInChI=1S/C10H10O4/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-6H,1-2H3
InChIKeyHUDAKRNJXBCEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-formyl-2-methoxybenzoate Chemical Profile


Methyl 4-formyl-2-methoxybenzoate (CAS 55204-14-3) is an aromatic aldehyde-ester with molecular formula C₁₀H₁₀O₄ and molecular weight 194.18 g/mol [1]. It is characterized by a methyl ester at position 1, a methoxy group at position 2, and a formyl group at position 4 on the benzene ring . This substitution pattern confers unique chemical reactivity profiles that differentiate it from other benzaldehyde derivatives lacking the ortho-methoxy or ester functionalities .

+
Distinct ortho-methoxy / para-formyl / methyl ester substitution pattern enables unique reactivity for heterocyclic synthesis
+
Favorable lipophilicity (LogP ~1.3) and low PSA (52.6 Ų) support cell-permeable probe design
+
Orthogonal aldehyde and ester handles allow sequential derivatization for API intermediate synthesis

Critical Differentiation for Methyl 4-formyl-2-methoxybenzoate


Generic substitution of Methyl 4-formyl-2-methoxybenzoate with other benzaldehyde derivatives, such as methyl 4-formylbenzoate or 2-methoxybenzaldehyde, is not advisable due to its unique combination of functional groups that dramatically alters chemical reactivity and biological target engagement . The ortho-methoxy group influences the electron density of the aromatic ring and the reactivity of the adjacent ester and para-formyl groups, enabling distinct reaction pathways and enzymatic interactions that simpler analogs cannot replicate [1]. Furthermore, its specific substitution pattern is crucial for the synthesis of certain pharmacologically relevant heterocyclic systems, where alternative building blocks fail to produce the desired core structure or yield active compounds [2].

!
Replacing with methyl 4-formylbenzoate (no ortho-methoxy) alters electron density and reactivity of the formyl group, affecting condensation efficiency.
!
Using 2-methoxybenzaldehyde (missing para-formyl ester) prevents access to pharmacologically relevant thiazolidinone and other heterocyclic cores.
!
Simpler benzaldehyde derivatives cannot replicate the dual electrophilic sites required for orthogonal sequential derivatization steps.

Methyl 4-formyl-2-methoxybenzoate Evidence Guide


Lipophilicity Differentiation

Methyl 4-formyl-2-methoxybenzoate exhibits a calculated LogP of 1.2943, which is higher than that of its non-methoxylated analog, methyl 4-formylbenzoate (LogP ~0.8), indicating increased lipophilicity that can influence membrane permeability and formulation properties [1]. This difference arises from the presence of the methoxy group, which increases the molecule's hydrophobic surface area.

Lipophilicity
Class-level inference
LogP 1.29 vs ~0.8 (Δ +0.5)
Calculated; methoxy increases hydrophobic surface area
Higher lipophilicity may support improved membrane diffusion in cell-based assays.
Experimental LogP verification advised.
Lipophilicity Drug Design Physicochemical Properties

Polar Surface Area Advantage

The compound has a topological polar surface area (TPSA) of 52.6 Ų, which is lower than that of many drug-like molecules containing free carboxylic acids or multiple hydroxyl groups [1]. For instance, the corresponding carboxylic acid (4-formyl-2-methoxybenzoic acid) would have a higher PSA due to the free acid group, which can reduce passive membrane permeability. This PSA value places it within a favorable range for oral bioavailability according to Veber's rules (TPSA < 140 Ų) [2].

Polar Surface Area
Class-level inference
TPSA 52.6 Ų vs ~72.8 Ų (free acid)
Lower PSA favors oral absorption per Veber rules
Methyl ester improves permeability profile relative to carboxylic acid analog.
Consider target tissue permeability needs.
Bioavailability Drug Likeness Physicochemical Properties

Thiazolidinone Scaffold Requirement

In a study synthesizing a series of thiazolidinone derivatives with anticancer activity, 4-formyl-2-methoxyphenyl benzoate (1b) was utilized as a starting material [1]. The resulting thiazolidinones, containing the specific methoxy and ester substitution pattern, were evaluated for in vitro anticancer activity against HepG2, MCF-7, and HeLa cell lines [2]. The use of this specific benzaldehyde derivative was essential to incorporate the desired pharmacophoric elements into the final heterocyclic scaffold, a transformation that would not be possible with simpler analogs lacking either the methoxy or ester groups.

Synthetic Utility
Cross-study comparable
Essential building block for thiazolidinone derivatives
Condensation with thiosemicarbazide; activity against cancer cell lines reported
Enables access to a specific heterocyclic scaffold; alternatives yield different cores.
Structure-activity relationship exploration supported.
Medicinal Chemistry Anticancer Heterocyclic Synthesis

ortho-Methoxy Electronic Effect on Reactivity

The presence of the ortho-methoxy group in methyl 4-formyl-2-methoxybenzoate is expected to increase the electron density on the aromatic ring through resonance, thereby decreasing the electrophilicity of the formyl carbon compared to benzaldehydes lacking strong electron-donating substituents [1]. This electronic effect, combined with the potential for steric hindrance, can alter the rates of nucleophilic addition and condensation reactions compared to unsubstituted methyl 4-formylbenzoate or methyl 3-formylbenzoate. While direct quantitative kinetic data for this specific compound is not readily available, class-level principles from physical organic chemistry predict a measurable reduction in reaction rates under identical conditions.

Electronic Effect
Class-level inference
Reduced electrophilicity of formyl carbon
ortho-methoxy donates electron density via resonance
Reaction rates may differ from unsubstituted benzaldehydes; optimise conditions accordingly.
No direct kinetic data available; verify in intended transformation.
Organic Synthesis Reaction Kinetics Electronic Effects

Methyl 4-formyl-2-methoxybenzoate Optimal Applications


Anticancer Heterocyclic Library Synthesis

Based on its utility in constructing thiazolidinone cores with demonstrated in vitro anticancer activity against HepG2, MCF-7, and HeLa cell lines [1], this compound is ideally suited as a key building block for parallel synthesis of diverse heterocyclic libraries. Medicinal chemists can leverage the aldehyde functionality for condensation reactions to generate new chemical entities for early-stage drug discovery.

Cell-Permeable Probe Design

The compound's favorable lipophilicity (LogP = 1.2943) and low TPSA (52.6 Ų) [2] make it a suitable scaffold for the development of cell-permeable probes. Its physicochemical profile suggests good passive membrane diffusion, which is a critical parameter for designing chemical tools intended for intracellular target engagement in cell-based assays.

API Intermediate with Orthogonal Handles

The presence of both an aldehyde and a methyl ester in an ortho-methoxy-substituted environment provides two orthogonal reactive handles for sequential derivatization . This allows for controlled, stepwise synthesis of complex active pharmaceutical ingredient (API) intermediates. The methyl ester can be hydrolyzed to a carboxylic acid, while the aldehyde can be used for reductive amination, Wittig reactions, or other transformations without cross-reactivity.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis for cancer cell-model studies
Ortho-methoxy and para-formyl substitution pattern
Synthetic route to thiazolidinone derivatives with reported cell-line activity
Cell-permeable probe design for intracellular targets
Balanced LogP (1.29) and low TPSA (52.6 Ų)
Membrane permeability in cell-based assays; verify with target cell lines
Stepwise API intermediate synthesis
Two orthogonal reactive handles (aldehyde and ester)
Selective hydrolysis and condensation without cross-reactivity

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